2-(6-Amino-2,3-dichlorophenyl)acetic acid chemical structure and properties
2-(6-Amino-2,3-dichlorophenyl)acetic acid chemical structure and properties
An In-depth Technical Guide to 2-(6-Amino-2,3-dichlorophenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-(6-Amino-2,3-dichlorophenyl)acetic acid, a compound of significant interest within pharmaceutical research and development. This document delineates its chemical structure, physicochemical properties, and its contextual relevance, particularly as a derivative or potential impurity related to major pharmaceutical compounds. We will explore its synthesis, analytical characterization, and known biological significance. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and quality control.
Introduction: Contextualizing a Niche Phenylacetic Acid Derivative
While not as ubiquitous as its structural relatives, 2-(6-Amino-2,3-dichlorophenyl)acetic acid holds a crucial position in the landscape of pharmaceutical analysis and synthesis. Its structure bears a close resemblance to that of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] This relationship underscores its importance primarily as a reference standard for impurities and related compounds that may arise during the synthesis or degradation of Diclofenac.[3][4] Understanding the properties and behavior of such compounds is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[] This guide will synthesize the available technical data to provide a holistic view of this molecule.
Chemical Identity and Structure
A precise understanding of a molecule's structure is the foundation of all further chemical and biological investigation.
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IUPAC Name: 2-(6-Amino-2,3-dichlorophenyl)acetic acid
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Molecular Formula: C₈H₇Cl₂NO₂
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InChI Key: A unique, non-proprietary identifier for this chemical substance is BIILIFHAKJGBSB-UHFFFAOYSA-N.[6]
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SMILES: C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N[6]
The structure consists of a phenylacetic acid backbone. The phenyl ring is substituted with two chlorine atoms at positions 2 and 3, and an amino group at position 6. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various experimental and physiological conditions, from solubility in analytical solvents to its potential absorption in biological systems.
| Property | Value | Source |
| Molecular Weight | 220.05 g/mol | [7] |
| Appearance | White to yellow solid | [6] |
| CAS Number | 318270-11-0 | [6] |
| Melting Point | 302-310°C (decomposes) (for the related compound Diclofenac Potassium) | [8] |
| Solubility | Data not widely available, but expected to have low solubility in water and higher solubility in organic solvents like methanol and DMSO. |
Note: Specific experimental data for 2-(6-Amino-2,3-dichlorophenyl)acetic acid is sparse. Some properties are inferred from structurally similar compounds like Diclofenac and other phenylacetic acid derivatives.[9]
Synthesis and Industrial Relevance
The primary relevance of 2-(6-Amino-2,3-dichlorophenyl)acetic acid is as a potential impurity or a synthetic intermediate in the production of other APIs, such as Diclofenac.[3][10] Its formation could occur through side reactions or as a degradation product.
The synthesis of the closely related Diclofenac often involves the coupling of 2,6-dichloroaniline with a phenylacetic acid derivative.[11][12] Variations in reaction conditions, starting material purity, or the presence of competing reaction pathways could theoretically lead to the formation of various isomers and related substances, including the title compound.
Below is a conceptual workflow illustrating the quality control process where such an impurity would be identified.
Caption: Conceptual workflow for API quality control and impurity analysis.
Analytical Characterization
The accurate detection and quantification of 2-(6-Amino-2,3-dichlorophenyl)acetic acid, especially at trace levels within a complex mixture, requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the techniques of choice.[13][14]
Protocol: Reversed-Phase HPLC for Impurity Profiling
This protocol provides a general framework for the separation of phenylacetic acid derivatives. Optimization is required for specific applications.
1. Objective: To separate the main API from related impurities, including 2-(6-Amino-2,3-dichlorophenyl)acetic acid.
2. Materials:
- HPLC system with UV or Mass Spectrometry (MS) detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid[13]
- Mobile Phase B: Acetonitrile with 0.1% TFA or Acetic Acid[13]
- Reference standards for the API and known impurities
3. Chromatographic Conditions (Starting Point):
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection: UV at 254 nm or MS scan
- Gradient Program:
- 0-5 min: 95% A, 5% B
- 5-25 min: Linear gradient to 5% A, 95% B
- 25-30 min: Hold at 5% A, 95% B
- 30.1-35 min: Return to 95% A, 5% B (re-equilibration)
4. Causality and Rationale:
- C18 Column: The nonpolar stationary phase is effective for retaining the phenylacetic acid derivatives.
- Acidified Mobile Phase: The addition of an acid like TFA improves peak shape by preventing the ionization of silanol groups on the silica support and ensuring the carboxylic acid group of the analyte is protonated.
- Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content mobile phase is necessary to elute compounds with a wide range of polarities, from more polar impurities to the less polar main API.[15]
- Derivatization: For chiral analysis or to enhance detection sensitivity, pre-column derivatization with reagents like Marfey's reagent (L-FDAA) or o-phthaldialdehyde (OPA) can be employed to form diastereomers or fluorescent adducts.[14][16]
Biological and Toxicological Significance
Currently, there is limited publicly available data on the specific biological activity or toxicological profile of 2-(6-Amino-2,3-dichlorophenyl)acetic acid itself. However, as an amino acid derivative, it belongs to a class of compounds with diverse biological roles.
Given its structural similarity to Diclofenac, a potent COX-1 and COX-2 inhibitor, it would be a reasonable hypothesis for initial toxicological screening to investigate its potential for similar effects, such as gastrointestinal or cardiovascular risks.[2][] However, without direct experimental evidence, this remains speculative. The primary concern from a drug development perspective is its status as a potential impurity, which necessitates its control within strict limits defined by regulatory bodies like the FDA and international pharmacopoeias to ensure patient safety.[3]
Conclusion
2-(6-Amino-2,3-dichlorophenyl)acetic acid is a specialized chemical entity whose importance is intrinsically linked to the quality control of major pharmaceutical products like Diclofenac. While not a therapeutic agent in its own right, its study is crucial for analytical chemists and pharmaceutical scientists. A thorough understanding of its properties and the methods for its detection and quantification are essential components of modern drug development, ensuring that APIs meet the rigorous standards of purity and safety required for clinical use. Future research could focus on elucidating its specific biological activities and developing more sensitive analytical methods for its detection.
References
-
SynThink. Diclofenac EP Impurities & USP Related Compounds. Available from: [Link]
-
Pharmaffiliates. Diclofenac-impurities. Available from: [Link]
-
Veeprho. Diclofenac Impurities and Related Compound. Available from: [Link]
-
American Elements. 2-Amino-2-(2,3-dichlorophenyl)acetic Acid | CAS 318270-11-0. Available from: [Link]
- Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS.
-
PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904. Available from: [Link]
- Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
- Alazawy, R. A., Ebrahim, A. A., & Alkhafaji, S. L. (2019). Chemical structure of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (diclofenac, C14H11Cl2NO2).
-
Protein Data Bank Japan. PDBj Mine: Chemie - DIF - 2-[2,6-DICHLOROPHENYL)AMINO]BENZENEACETIC ACID. Available from: [Link]
- Google Patents. US4283532A - Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same.
- Google Patents. HU202826B - Process for producing (2,6-dichloro-phenyl)-amino-phenyl-acetic acid derivatives.
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]
-
MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available from: [Link]
Sources
- 1. CAS 15307-81-0: Diclofenac Potassium | CymitQuimica [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. americanelements.com [americanelements.com]
- 7. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 15307-81-0 Diclofenac potassium AKSci H866 [aksci.com]
- 9. mdpi.com [mdpi.com]
- 10. Diclofenac Related Compound A - LKT Labs [lktlabs.com]
- 11. US4283532A - Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same - Google Patents [patents.google.com]
- 12. HU202826B - Process for producing (2,6-dichloro-phenyl)-amino-phenyl-acetic acid derivatives - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
- 14. lcms.cz [lcms.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
